Disparlure
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Overview
Description
Disparlure: is a chemical compound with the formula C₁₉H₃₈OThis compound plays a crucial role in attracting male moths to female moths for mating purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-7,8-epoxy-2-methyloctadecane can be achieved through various methods. One common approach involves the reaction of isoheptyl bromide with an organometallic compound of dodecine-(1) in the presence of an anhydrous polar organic diluent at a temperature range of 20°C to 150°C. This reaction produces 2-methyloctadecine-(7), which is then hydrogenated to yield cis-7,8-epoxy-2-methyloctadecane .
Industrial Production Methods: Industrial production of cis-7,8-epoxy-2-methyloctadecane often employs asymmetric epoxidation techniques. This method involves constructing an epoxide ring from diols, followed by filtrations and chromatography. The process is efficient and can produce yields over 70% using a six-step procedure .
Chemical Reactions Analysis
Types of Reactions: Disparlure undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the epoxide ring into diols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) are employed.
Major Products Formed:
Oxidation: Alcohols and ketones.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Disparlure has diverse applications in scientific research:
Chemistry: It is used as a model compound for studying epoxide chemistry and stereoselective reactions.
Biology: The compound is utilized in the study of insect behavior, particularly in understanding mating patterns and pheromone communication.
Mechanism of Action
The mechanism of action of cis-7,8-epoxy-2-methyloctadecane involves its binding to specific receptor cells in the antennae and prothorax of target insects. This binding triggers an inhibitory effect on their behavior and physiological functions, effectively disrupting mating and reducing pest populations . The compound interacts with pheromone-binding proteins (PBPs) in insects, leading to changes in their behavior .
Comparison with Similar Compounds
Disparlure can be compared with other similar compounds, such as:
cis-7,8-Epoxy-2-methyloctadec-17-ene: This compound is a trace component of the sex pheromone gland of the Asian gypsy moth and acts synergistically with cis-7,8-epoxy-2-methyloctadecane.
Other Epoxy Compounds: Similar epoxy compounds include various epoxides used in organic synthesis and industrial applications.
Uniqueness: this compound is unique due to its specific role as a sex pheromone in moths, making it a valuable tool in pest control and ecological studies.
Properties
CAS No. |
29804-22-6 |
---|---|
Molecular Formula |
C19H38O |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
(2R,3S)-2-decyl-3-(5-methylhexyl)oxirane |
InChI |
InChI=1S/C19H38O/c1-4-5-6-7-8-9-10-11-15-18-19(20-18)16-13-12-14-17(2)3/h17-19H,4-16H2,1-3H3/t18-,19+/m1/s1 |
InChI Key |
HFOFYNMWYRXIBP-MOPGFXCFSA-N |
Isomeric SMILES |
CCCCCCCCCC[C@@H]1[C@@H](O1)CCCCC(C)C |
SMILES |
CCCCCCCCCCC1C(O1)CCCCC(C)C |
Canonical SMILES |
CCCCCCCCCCC1C(O1)CCCCC(C)C |
Appearance |
Solid powder |
54910-52-0 29804-22-6 57457-72-4 |
|
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Disparlure; AI3-34886; AI3 34886; AI334886 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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